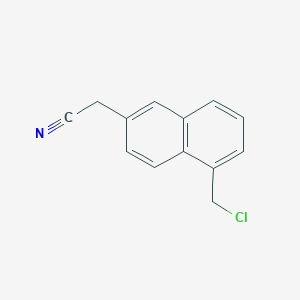
1-(Chloromethyl)naphthalene-6-acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Chloromethyl)naphthalene-6-acetonitrile is an organic compound with the molecular formula C13H10ClN. It is a derivative of naphthalene, characterized by the presence of a chloromethyl group and an acetonitrile group attached to the naphthalene ring. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)naphthalene-6-acetonitrile can be synthesized through a multi-step process. One common method involves the reaction of 1-chloromethyl naphthalene with sodium cyanide in a mixture of methanol and water. The reaction is typically carried out under reflux conditions for a few hours, followed by the evaporation of methanol and neutralization with water to obtain the desired product .
Industrial Production Methods: In industrial settings, the preparation of this compound often involves the use of potassium cyanide instead of sodium cyanide. The reaction conditions are optimized to improve yield and purity, with careful control of temperature and reaction time .
Análisis De Reacciones Químicas
Types of Reactions: 1-(Chloromethyl)naphthalene-6-acetonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or ammonia in methanol are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Major Products Formed:
Nucleophilic Substitution: Products include naphthylmethyl amines, thioethers, and ethers.
Oxidation: Products include naphthoquinones and other oxidized naphthalene derivatives.
Reduction: Products include primary amines and other reduced forms of the compound.
Aplicaciones Científicas De Investigación
1-(Chloromethyl)naphthalene-6-acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(Chloromethyl)naphthalene-6-acetonitrile involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is highly reactive, making it a suitable site for nucleophilic attack. The nitrile group can undergo various transformations, contributing to the compound’s versatility in chemical synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparación Con Compuestos Similares
1-(Chloromethyl)naphthalene: Similar in structure but lacks the acetonitrile group.
1-Naphthylacetonitrile: Similar but lacks the chloromethyl group.
2-(Chloromethyl)naphthalene: Similar but with the chloromethyl group at a different position on the naphthalene ring.
Uniqueness: 1-(Chloromethyl)naphthalene-6-acetonitrile is unique due to the presence of both the chloromethyl and acetonitrile groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows for a wide range of chemical transformations and applications .
Propiedades
Fórmula molecular |
C13H10ClN |
|---|---|
Peso molecular |
215.68 g/mol |
Nombre IUPAC |
2-[5-(chloromethyl)naphthalen-2-yl]acetonitrile |
InChI |
InChI=1S/C13H10ClN/c14-9-12-3-1-2-11-8-10(6-7-15)4-5-13(11)12/h1-5,8H,6,9H2 |
Clave InChI |
DSUYQEHETCPSNW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC(=C2)CC#N)C(=C1)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


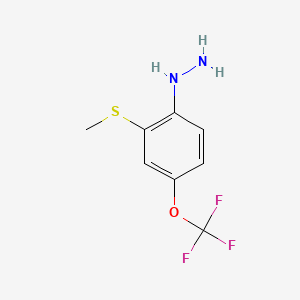
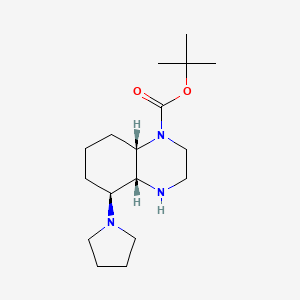
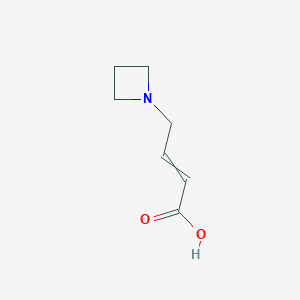
![N-(4,5-dimethylisoxazol-3-yl)-2'-(ethoxymethyl)-4'-(hydroxymethyl)-N-(methoxymethyl)-[1,1'-biphenyl]-2-sulfonamide](/img/structure/B14057630.png)
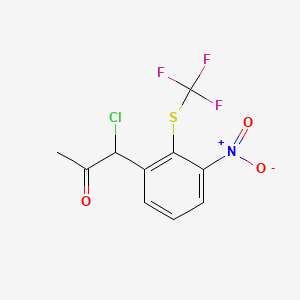
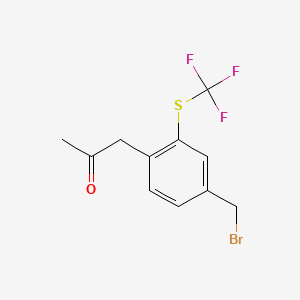

![tert-butyl (1R)-1-methyl-7-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B14057668.png)
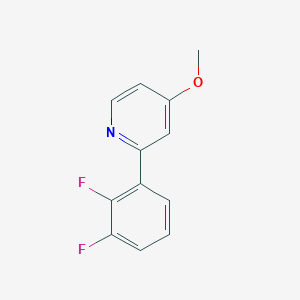
![2-Methyl-2,5,8-triazaspiro[3.5]nonane oxalate](/img/structure/B14057675.png)

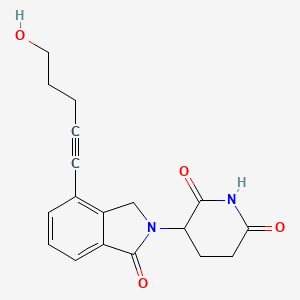
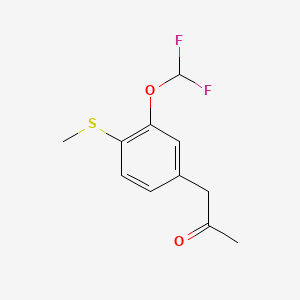
![7-Methyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylic acid](/img/structure/B14057715.png)
